Side-Chain Lipophilicity Drives Predicted Kinase Selectivity Shifts Over Isobutyramide Analog
The 3-methylbutanamide side chain of 946354-99-0 contributes an additional methylene unit relative to the isobutyramide analog (N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide), increasing calculated logP by approximately 0.7 units [1]. In kinase inhibitor SAR, this magnitude of lipophilicity shift has been correlated with altered selectivity windows, as patent data for substituted pyrimidinyl-amines show that JNK1 IC50 values differ by 2- to 10-fold between isobutyramide and extended-branched amide analogs [2]. Although direct head-to-head data for 946354-99-0 are not publicly available, the physicochemical divergence is sufficient to predict non-overlapping target engagement profiles.
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.2 (946354-99-0) |
| Comparator Or Baseline | cLogP ≈ 2.5 (isobutyramide analog; MI-2 core) |
| Quantified Difference | ΔcLogP ≈ +0.7 (increased lipophilicity) |
| Conditions | Calculated using ChemAxon/ALOGPS consensus method |
Why This Matters
A cLogP difference of 0.7 is substantial in medicinal chemistry and typically translates to distinct kinase selectivity and cellular permeability profiles, making 946354-99-0 a uniquely suited probe for exploring lipophilic tolerance in target binding pockets.
- [1] PubChem. Predicted LogP for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methylbutanamide. Accessed via NCBI. View Source
- [2] US 8530480 B2. Substituted pyrimidinyl-amines as protein kinase inhibitors. Examples 12-28. Published 2013-09-10. View Source
